N,N'-bis(2-hydroxyéthyl)malonamide

Vue d'ensemble

Description

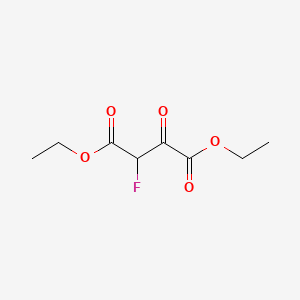

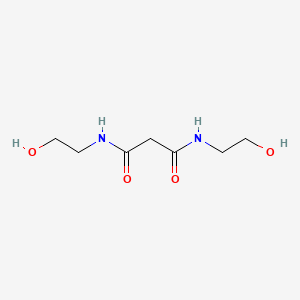

N,N'-bis(2-hydroxyethyl)propanediamide is a useful research compound. Its molecular formula is C7H14N2O4 and its molecular weight is 190.2 g/mol. The purity is usually 95%.

The exact mass of the compound N,N'-bis(2-hydroxyethyl)propanediamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49014. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-bis(2-hydroxyethyl)propanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-bis(2-hydroxyethyl)propanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Adsorption de l'Uranium

Le N,N’-bis(2-hydroxyéthyl)malonamide a été utilisé dans la préparation d'un polymère en réseau bidimensionnel, qui est ensuite immobilisé dans une biomembrane de chitine respectueuse de l'environnement . Ce matériau a été utilisé pour l'adsorption hautement sélective de l'uranium (VI) à partir de solutions . L'action synergique du groupe amide et du groupe amidoxime dans le composé montre un effet d'adsorption extraordinaire sur l'uranium (VI), ce qui en fait un matériau prometteur pour la séparation de l'uranium (VI) dans des environnements complexes et des milieux d'uranium à faible concentration .

Synthèse de diéthanolamides d'acides gras

Le N,N’-bis(2-hydroxyéthyl)malonamide peut être préparé à partir d'une variété de triglycérides en utilisant de la diéthanolamine en présence de différents catalyseurs hétérogènes nanocristallins de CaO dopés aux métaux de transition . Les diéthanolamides d'acides gras (FAD) obtenus ont une large gamme d'applications, y compris les tensioactifs, les cosmétiques, les fongicides, les lubrifiants, les agents de contrôle de la mousse, les agents hydrofuges, les shampooings, les détergents, les inhibiteurs de corrosion et les agents antibloquants dans les technologies de transformation des plastiques .

Catalyseur dans les réactions chimiques

Le composé peut également agir comme catalyseur dans les réactions chimiques. Par exemple, il a été utilisé dans la synthèse monotope sans solvant de N,N’-bis(2-hydroxyéthyl)alkylamide à partir de triglycérides . Les nanosphéroïdes de CaO dopés au Zn se sont avérés être le catalyseur hétérogène le plus efficace, avec une conversion complète des triglycérides naturels en diéthanolamide d'acide gras en 30 minutes à 90 °C .

Mécanisme D'action

Target of Action

N,N’-Bis(2-hydroxyethyl)malonamide, also known as N,N’-bis(2-hydroxyethyl)propanediamide, is a compound that has been studied for its potential applications in metal separation and recovery . Its primary targets are metal ions, particularly uranium (VI) .

Mode of Action

The compound interacts with its targets through a process known as chelation . This involves the formation of multiple bonds between the compound and a metal ion, resulting in a ring-like structure. This allows the compound to effectively “trap” the metal ions, facilitating their separation and recovery .

Biochemical Pathways

It is known that the compound’s chelating properties can influence the distribution and availability of metal ions in a system . This can have downstream effects on various biochemical processes that depend on these ions.

Result of Action

The primary result of N,N’-Bis(2-hydroxyethyl)malonamide’s action is the selective adsorption of uranium (VI) . In one study, a polymer based on the compound showed extraordinary adsorption effect on uranium (VI), with a saturation adsorption capacity of 748.64 mg/g . This suggests that the compound could be highly effective in uranium (VI) separation applications .

Action Environment

The action of N,N’-Bis(2-hydroxyethyl)malonamide can be influenced by various environmental factors. For instance, the compound’s stability and hydrophobicity can be enhanced when it is immobilized in an environmentally friendly chitosan biomembrane . Additionally, the compound has shown satisfactory results in competitive ion coexistence systems and simulated seawater experiments, suggesting that it can function effectively in complex environments and low-concentration uranium backgrounds .

Propriétés

IUPAC Name |

N,N'-bis(2-hydroxyethyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c10-3-1-8-6(12)5-7(13)9-2-4-11/h10-11H,1-5H2,(H,8,12)(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCNWGGKMFFYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)CC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985048 | |

| Record name | N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-68-2 | |

| Record name | NSC49014 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques are useful for characterizing complexes formed with N,N'-bis(2-hydroxyethyl)propanediamide?

A2: Infrared and electronic spectroscopy are valuable tools for characterizing complexes involving N,N'-bis(2-hydroxyethyl)propanediamide. [] Infrared spectroscopy can reveal information about the coordination mode of the ligand, particularly by analyzing shifts in specific vibrational frequencies upon complexation. [] Electronic spectroscopy provides insights into the electronic structure and geometry of the copper(II) complexes. For instance, the presence or absence of a characteristic band around 23.3–27.0×103 cm−1 in the electronic spectra can differentiate between alkoxo-oxygen bridged and non-bridged structures in copper(II) complexes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)

![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)

![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)